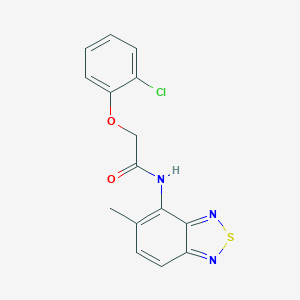![molecular formula C21H25ClN2O3 B244348 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. This inhibition leads to the upregulation of genes that are involved in the inhibition of cancer cell growth and the suppression of inflammatory cytokines. Additionally, this compound has been found to modulate the activity of the protein kinase B/Akt signaling pathway, which plays a role in regulating cell survival and apoptosis.
Biochemical and physiological effects:
4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to modulate the activity of the protein kinase B/Akt signaling pathway, which plays a role in regulating cell survival and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. Additionally, this compound has been found to exhibit low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to undergo metabolic degradation.
Future Directions
There are several future directions for research on 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to investigate the potential of this compound in modulating other signaling pathways and enzymes.
In conclusion, 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-2-(4-morpholinyl)aniline with butyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to obtain the final product. The synthesis of this compound has been reported in various research articles.
properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-butoxy-N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-2-3-13-27-17-9-7-16(8-10-17)21(25)23-19-6-4-5-18(22)20(19)24-11-14-26-15-12-24/h4-10H,2-3,11-15H2,1H3,(H,23,25) |
InChI Key |
HYBXUASPQNYAQY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)



![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244289.png)